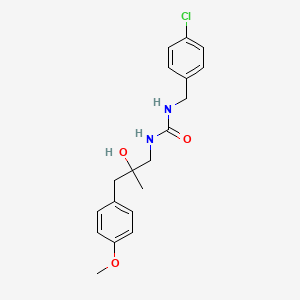

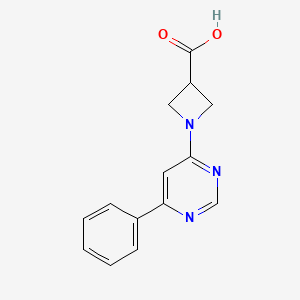

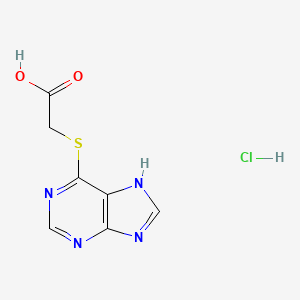

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in various signaling pathways.

Applications De Recherche Scientifique

Photodegradation and Hydrolysis of Substituted Ureas

Substituted ureas, such as those similar in structure to the compound , are analyzed for their environmental stability, particularly in water. Studies have investigated the photodegradation and hydrolysis behaviors of these compounds under various pH conditions, highlighting their potential environmental impacts and stability profiles. For instance, research on substituted urea herbicides and organophosphorous insecticides in water demonstrates their photostability under certain conditions, with implications for their persistence and degradation in aquatic environments (Gatidou & Iatrou, 2011).

Thermal Latent Initiators in Polymerization

N-aryl-N′-pyridyl ureas, which share a functional group similarity with the queried compound, serve as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in the development of materials with specific thermal properties, where the control of polymerization initiation temperature is essential for material processing and performance (Makiuchi, Sudo, & Endo, 2015).

Antimicrobial Evaluation

The antimicrobial potential of urea derivatives, including those with chloro and methoxy substituents, has been explored. Compounds structurally related to the query demonstrate a range of bioactivities, underscoring the potential of such molecules in developing new antimicrobial agents. This includes the synthesis and evaluation of novel imidazole ureas/carboxamides containing specific substituents for their antimicrobial properties (Rani et al., 2014).

Corrosion Inhibition

Research into the corrosion inhibition properties of organic compounds in acidic solutions has included investigations into urea derivatives. Such studies highlight the potential application of these compounds in protecting metals against corrosion, particularly in industries where acid corrosion is a significant issue. The efficacy of these inhibitors is assessed through various techniques, offering insights into their practical applications in materials science (Bahrami & Hosseini, 2012).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHVTXIWQMUXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)